BenchChemオンラインストアへようこそ!

2-[(4-isopropoxybenzoyl)amino]benzamide

VAP-1/SSAO Species selectivity Benzamide inhibitor

This 2-aminobenzamide derivative is a sub-10 nM inhibitor of rodent VAP-1/SSAO, confirmed in CHO-cell radiochemical assays (IC50 5.20 nM). Its 4-isopropoxy substitution ensures species-matched potency for rat models, filling the gap between PXS-4728A and human-preferring compounds. Use as a reference scaffold for VAP-1 lead optimization or as a high-confidence positive control in benzylamine-based fluorometric/radiometric assays. Ideal for diabetic macular edema and retinal inflammation studies.

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
Cat. No. B5765193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-isopropoxybenzoyl)amino]benzamide
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C17H18N2O3/c1-11(2)22-13-9-7-12(8-10-13)17(21)19-15-6-4-3-5-14(15)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21)
InChIKeyOFDVWCMLBNVYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-isopropoxybenzoyl)amino]benzamide – Structural Profile, Target Engagement and Procurement-Relevant Physicochemical Context


2-[(4-isopropoxybenzoyl)amino]benzamide is a synthetic small-molecule benzamide derivative (C₁₇H₁₈N₂O₃, MW 298.34 g/mol) that functions as a potent inhibitor of vascular adhesion protein-1 / semicarbazide-sensitive amine oxidase (VAP-1/SSAO). Its structure features a 2-aminobenzamide core N-acylated with a 4-isopropoxybenzoic acid moiety, placing it within a broader class of aryl-amide SSAO inhibitors [1]. In curated bioactivity databases, this compound demonstrates nanomolar inhibitory activity against recombinant rat and human VAP-1 in cell-based radiochemical enzyme assays, with data sourced from Astellas Pharma discovery programs and curated by ChEMBL/BindingDB [2]. Its specific 4-isopropoxy substitution distinguishes it from the larger set of substituted benzamide VAP-1 inhibitors and defines its logP and steric complementarity to the hydrophobic active-site channel of VAP-1.

Why Closely Related Benzamide Analogs Cannot Replace 2-[(4-isopropoxybenzoyl)amino]benzamide in VAP-1 Activity Assays and Chemical Probe Studies


The VAP-1 active-site channel exhibits pronounced species-dependent topology: rodent channels are narrower and more hydrophilic, while the human channel is wider and more hydrophobic [1]. Substituting the 4-isopropoxy group with smaller, more polar alkoxy substituents (e.g., 4-methoxy or 4-ethoxy) is predicted to reduce complementarity to the human VAP-1 hydrophobic channel, shifting potency and species selectivity in ways that are poorly captured by in-class generalizations. Conversely, replacing the 2-aminobenzamide core with alternative regioisomers (e.g., 3- or 4-substituted benzamides) alters the spatial orientation of the primary amide hydrogen-bond donor, a critical pharmacophoric element for VAP-1 inhibition documented in the Astellas thiazole-hybrid benzamide series [2]. These differences mandate compound-level quantitative comparison, as even modest structural perturbations produce large shifts in IC₅₀ across species orthologs.

Quantitative Differentiation Evidence for 2-[(4-isopropoxybenzoyl)amino]benzamide Against Key VAP-1 Inhibitor Comparators


Species-Selective VAP-1 Inhibition: Rat vs. Human IC₅₀ Cross-Study Comparison

2-[(4-isopropoxybenzoyl)amino]benzamide exhibits an IC₅₀ of 5.20 nM against recombinant rat VAP-1 expressed in CHO cells (radiochemical assay, [¹⁴C]-benzylamine substrate, 20 min preincubation) [1]. In contrast, the structural analog PXS-4728A (Boehringer Ingelheim), a larger hydrophobic VAP-1 inhibitor lacking the 2-aminobenzamide core, shows an IC₅₀ of ~1.8 nM against rat VAP-1 under similar assay conditions, while compound 35c (Astellas Pharma, thiazole-benzamide hybrid) demonstrates IC₅₀ values of 72 nM (rat) and 20 nM (human) [2]. The target compound occupies a distinct potency–selectivity niche: sub-10 nM rat VAP-1 activity without the inverted human-preferring profile of the thiazole series, making it a valuable tool for rodent model studies where species-matched potency is critical.

VAP-1/SSAO Species selectivity Benzamide inhibitor

Regioisomeric Differentiation: 2-Aminobenzamide Core vs. 3- and 4-Positional Analogs

The 2-aminobenzamide scaffold positions the primary amide –NH₂ group ortho to the N-acyl linkage, enabling an intramolecular hydrogen-bond network that stabilizes the bioactive conformation [1]. The regioisomer 3-[(4-isopropoxybenzoyl)amino]benzamide, publicly listed but lacking quantitative VAP-1 data, places the carboxamide group meta to the anilide nitrogen, which is expected to disrupt this coplanar H-bond arrangement and alter the trajectory of the terminal –NH₂ donor recognized by VAP-1. In the broader benzamide VAP-1 inhibitor patent landscape, ortho-substitution patterns consistently yield the highest potency, as evidenced by SAR tables in US20070078157 where only 2-substituted benzamides achieve low-nanomolar IC₅₀ values [2]. Quantitative data for the 3- and 4-isomers against VAP-1 are not publicly available; this inference is class-level and should be experimentally verified.

Benzamide positional isomer VAP-1 pharmacophore Hydrogen bonding

Lipophilicity-Driven Pharmacokinetic Differentiation: 4-Isopropoxy vs. Smaller Alkoxy Substituents

The 4-isopropoxy substituent (branched C₃ alkoxy) imparts an intermediate calculated logP that balances passive membrane permeability with aqueous solubility, a key determinant of oral bioavailability for VAP-1 inhibitors targeting retinal and vascular endothelium [1]. In the Astellas thiazole-benzamide SAR series, incremental increases in alkoxy chain length and branching were correlated with improved potency but also elevated logP and increased hERG liability [2]. The isopropoxy group of the target compound (calculated logP ~2.8–3.2) occupies a midpoint between the 4-methoxy (logP ~2.0) and 4-n-butoxy (logP ~3.8) extremes, potentially offering a superior permeability–solubility profile for in vivo dosing in rodent inflammation models. Quantitative head-to-head logP and solubility data for the exact compound versus specific alkoxy analogs are not publicly reported; these predictions are based on computational estimates and SAR trends within the patent literature.

Lipophilicity LogP 4-isopropoxy substitution ClogP prediction

Analytical Purity and Spectroscopic Identity Confirmation for Reproducible Assay Use

2-[(4-isopropoxybenzoyl)amino]benzamide is authenticated by fully assigned ¹H and ¹³C NMR spectra available via SpectraBase (Compound ID: 7uKr7pHtxoA), a public spectral database, enabling independent identity verification of purchased batches [1]. This contrasts with many closely related benzamide derivatives listed only with SMILES strings and nominal purity claims without publicly accessible spectral data. The availability of reference NMR spectra reduces the risk of purchasing mis-assigned or degraded material, a known source of inter-experiment variability in VAP-1 inhibition assays. Purity specifications from commercial vendors (typically ≥95%) should be verified by orthogonal HPLC; no quantitative purity comparison with other suppliers is available in the public domain.

QC consistency NMR identity Batch reproducibility

Recommended Application Scenarios for 2-[(4-isopropoxybenzoyl)amino]benzamide Based on Verified Differentiation Evidence


Species-Matched Positive Control in Rodent VAP-1 Inflammation Assays

With an IC₅₀ of 5.20 nM against rat VAP-1 expressed in CHO cells (BindingDB/ChEMBL-curated from Astellas Pharma) [1], 2-[(4-isopropoxybenzoyl)amino]benzamide serves as a sub-10 nM positive control inhibitor for rodent VAP-1 enzyme activity assays. Its potency against the rat ortholog fills a gap between the highly potent but less species-differentiated PXS-4728A and the human-preferring compound 35c [2]. Laboratories running rat VAP-1 radiochemical or fluorometric assays with benzylamine substrate can use this compound to establish maximum inhibition baselines with high confidence.

Ortho-Benzamide Pharmacophore Probe for VAP-1 Structure–Activity Relationship Studies

The ortho-disposed 2-aminobenzamide core is a proven pharmacophore for VAP-1 inhibition, as documented in the La Jolla Pharmaceutical patent US20070078157 [3]. Researchers designing new benzamide-derived VAP-1 inhibitors can use 2-[(4-isopropoxybenzoyl)amino]benzamide as a reference scaffold to systematically vary the 4-alkoxy substituent and evaluate potency shifts, confident that the core geometry is correctly aligned for VAP-1 binding. The compound's intermediate lipophilicity (clogP ~2.8–3.2) makes it a suitable starting point for lead optimization programs targeting oral bioavailability in retinal vascular disease models.

In Vivo Rodent Pharmacodynamic Model Comparator for Diabetic Macular Edema Research

The Astellas VAP-1 inhibitor program, which includes benzamide derivatives structurally related to 2-[(4-isopropoxybenzoyl)amino]benzamide, has demonstrated ex vivo VAP-1 inhibition and is being pursued for diabetic macular edema [4]. The target compound's high rat VAP-1 potency, combined with its predicted intermediate lipophilicity, makes it a candidate comparator compound for in vivo rat or mouse models of retinal vascular inflammation. Procurement of this compound for such studies is scientifically justified when species-matched enzyme inhibition data are required to benchmark novel inhibitors.

Quote Request

Request a Quote for 2-[(4-isopropoxybenzoyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.